molecular formula C8H6F5N B12610105 Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)-

Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)-

Cat. No.: B12610105
M. Wt: 211.13 g/mol
InChI Key: KICTUMAYHYGFGK-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- is a fluorinated aromatic amine. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and an alpha-methyl group attached to the methanamine moiety. The presence of multiple fluorine atoms imparts unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- typically involves the introduction of fluorine atoms onto the benzene ring followed by the attachment of the methanamine group. One common method involves the fluorination of benzene derivatives using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride. The alpha-methyl group can be introduced through alkylation reactions using methylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The subsequent steps involve purification and isolation of the desired product through techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitrobenzenes, aminobenzenes, and thiobenzenes .

Scientific Research Applications

Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2,3,4,5,6-pentafluoro-: Similar structure but lacks the alpha-methyl group.

    Benzeneethanamine, N,alpha-dimethyl-: Contains a dimethyl group instead of the pentafluoro substitution.

    Benzamide, 2,3,4,5,6-pentafluoro-: An amide derivative with similar fluorine substitution .

Uniqueness

The unique combination of the alpha-methyl group and the pentafluoro substitution on the benzene ring makes Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- distinct. This structural arrangement imparts specific chemical reactivity and biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C8H6F5N

Molecular Weight

211.13 g/mol

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)ethanamine

InChI

InChI=1S/C8H6F5N/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2H,14H2,1H3

InChI Key

KICTUMAYHYGFGK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C(=C1F)F)F)F)F)N

Origin of Product

United States

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